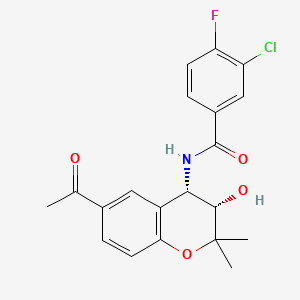
Tonabersat
Übersicht
Beschreibung
Tonabersat ist ein neuartiges cis-Benzopyran-Derivat, das für seine Wirksamkeit gegen neuronale Hyperexcitabilität und neurogene Entzündungen bekannt ist. Es wurde auf sein Potenzial zur Behandlung von Migräne, Glioblastomen und anderen Erkrankungen des zentralen Nervensystems untersucht. This compound wirkt hauptsächlich als Gap-Junction-Modulator und zielt speziell auf Connexin-43-Hemikanäle .
Wissenschaftliche Forschungsanwendungen
Tonabersat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung der Gap-Junction-Modulation und der Hemmung von Connexin-Hemikanälen.
Biologie: Untersucht auf seine Rolle bei der Reduzierung von Neuroinflammation und dem Schutz vor Verletzungen des zentralen Nervensystems.
Medizin: Als potenzielle Behandlung von Migräne, Glioblastomen und Multipler Sklerose untersucht, da es die Connexin-43-Hemikanäle hemmen und neuroinflammatorische Marker reduzieren kann
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika, die auf Gap-Junctions und Connexin-Hemikanäle abzielen
Wirkmechanismus
This compound entfaltet seine Wirkung durch die Hemmung von Connexin-43-Hemikanälen, die an der Freisetzung von Adenosintriphosphat und anderen Signalmolekülen während der Neuroinflammation und Verletzungen des zentralen Nervensystems beteiligt sind. Durch die Blockierung dieser Hemikanäle reduziert this compound die Ausbreitung von Entzündungen und neuronalen Schäden. Es hemmt auch die kortikale Ausbreitung von Depolarisation, einen wichtigen Mechanismus, der Migräne zugrunde liegt .
Wirkmechanismus
Target of Action
Tonabersat primarily targets Connexin43 (Cx43) hemichannels . These hemichannels contribute to the activation of the inflammasome, a protein complex responsible for the activation of inflammatory responses . They have been implicated in various pathological conditions, including neuroinflammatory diseases .
Mode of Action
This compound acts by directly inhibiting the opening of Connexin43 hemichannels . This inhibition prevents the release of adenosine triphosphate (ATP), a molecule that signals the activation of the inflammasome . This compound also reduces Connexin43 gap junction coupling, but only at higher concentrations .
Biochemical Pathways
This compound affects the p38-mitogen-activated protein kinase pathway . This pathway is involved in cellular responses to stress and inflammation. By inhibiting Connexin43 hemichannels, this compound attenuates this pathway, thereby reducing the expression of inflammation-related genes .
Pharmacokinetics
The pharmacokinetics of this compound involve a relatively long time to reach maximum plasma concentrations . Its terminal half-life ranges from 24 to 40 hours , suggesting that it remains in the body for a significant period after administration. This property may contribute to its potential use in the prophylaxis of certain conditions .
Result of Action
This compound’s action results in a significant reduction in inflammation and inflammasome activation . In models of diabetic retinopathy, it has been shown to reduce macrovascular abnormalities, hyperreflective foci, sub-retinal fluid accumulation, and vascular leak . It also reduces the expression of neuroinflammatory markers and preserves the expression of myelin basic protein .
Zukünftige Richtungen
Tonabersat has potential as an effective adjuvant treatment for Glioblastoma (GB), and its established safety profile from clinical trials in migraine treatment presents a promising foundation for further exploration . Daily this compound administration, both preceding and following radiotherapy, emerges as a promising approach for maximizing survival outcomes .
Biochemische Analyse
Biochemical Properties
Role in Biochemical Reactions: Tonabersat primarily interacts with connexin 43 (Cx43) hemichannels. These channels play a crucial role in secondary lesion spread, edema, inflammation, and neuronal loss following CNS injuries. Cx43 hemichannels are considered “pathological pores” due to their involvement in neuroinflammation and chronic inflammatory diseases .
Interactions with Biomolecules: this compound directly inhibits Cx43 hemichannel opening. During ischemia and reperfusion phases, it significantly reduces ATP release mediated by these hemichannels. This effect has been confirmed using electrophysiology . Additionally, this compound reduces connexin43 gap junction coupling at higher concentrations, leading to internalization and degradation of junctional plaques via the lysosomal pathway .
Cellular Effects
Impact on Cell Function: this compound influences cell function by modulating Cx43 hemichannels. By blocking ATP release, it mitigates neuroinflammatory responses. In experimental autoimmune encephalomyelitis (EAE) mice (a model for multiple sclerosis), this compound reduced microglial activation (ionized calcium-binding adapter molecule 1, Iba1) and astrogliosis (glial fibrillary acidic protein, GFAP) while preserving myelin basic protein (MBP) expression .
Molecular Mechanism
This compound’s mechanism of action involves inhibiting Cx43 hemichannels. By doing so, it suppresses NOD-like receptor protein 3 (NLRP3) inflammasome assembly and activation. This prevents downstream inflammation and contributes to its neuroprotective effects .
Vorbereitungsmethoden
Tonabersat wird durch eine Reihe chemischer Reaktionen mit Benzopyran-Derivaten synthetisiert. Die Syntheseroute umfasst typischerweise die folgenden Schritte:
Bildung des Benzopyran-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.
Funktionalisierung: Einführung von funktionellen Gruppen wie Hydroxyl-, Acetyl- und Amidgruppen in den Benzopyran-Kern.
Industrielle Produktionsverfahren für this compound beinhalten die Skalierung des Laborsyntheseprozesses unter Gewährleistung von Konsistenz, Reinheit und Sicherheit. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und die Anwendung großtechnischer Reinigungsverfahren .
Analyse Chemischer Reaktionen
Tonabersat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Benzopyran-Kern verändern.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen und die Eigenschaften der Verbindung verändern.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die wichtigsten gebildeten Produkte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
Tonabersat ist im Vergleich zu anderen Gap-Junction-Modulatoren einzigartig, da es speziell auf Connexin-43-Hemikanäle zielt und die Blut-Hirn-Schranke passieren kann. Zu ähnlichen Verbindungen gehören:
Carbenoxolon: Ein weiterer Gap-Junction-Inhibitor, jedoch mit breiterer Aktivität und geringerer Spezifität.
Meclofenaminsäure: Ein nichtsteroidales Antirheumatikum, das auch Gap-Junctions hemmt, jedoch mit unterschiedlichen pharmakologischen Eigenschaften.
Gap19: Ein Peptidinhibitor von Connexin-43-Hemikanälen mit einem anderen Wirkmechanismus
Die Spezifität und die Fähigkeit von this compound, die Blut-Hirn-Schranke zu überwinden, machen es zu einem vielversprechenden Kandidaten für die Behandlung von Erkrankungen des zentralen Nervensystems .
Eigenschaften
IUPAC Name |
N-[(3S,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-chloro-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFNO4/c1-10(24)11-5-7-16-13(8-11)17(18(25)20(2,3)27-16)23-19(26)12-4-6-15(22)14(21)9-12/h4-9,17-18,25H,1-3H3,(H,23,26)/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIIRNOPGJTBJD-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC(=C(C=C3)F)Cl)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)OC([C@H]([C@H]2NC(=O)C3=CC(=C(C=C3)F)Cl)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169923 | |
| Record name | Tonabersat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175013-84-0 | |
| Record name | Tonabersat [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175013840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tonabersat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06578 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tonabersat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TONABERSAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XD9773ZMN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Tonabersat?
A1: this compound is proposed to primarily act by blocking connexin hemichannels, particularly connexin 43 (Cx43) hemichannels. [, , , , , ] These hemichannels are involved in intercellular communication and the release of signaling molecules, such as adenosine triphosphate (ATP).
Q2: How does this compound's inhibition of connexin 43 hemichannels affect the inflammasome pathway?
A2: this compound's blockade of Cx43 hemichannels reduces the release of ATP, a critical signaling molecule involved in activating the NLRP3 inflammasome. [, , , ] This inhibition of ATP release subsequently disrupts inflammasome assembly and downstream pro-inflammatory cytokine production.
Q3: What is the proposed link between this compound's mechanism of action and its potential in treating migraine?
A3: this compound's ability to inhibit cortical spreading depression (CSD), a wave of neuronal and glial depolarization in the brain, is thought to contribute to its potential in migraine treatment. [, , , , ] CSD is believed to be a key mechanism underlying migraine aura and potentially triggers migraine pain. This compound's inhibition of CSD is attributed to its modulation of neuronal-glial communication, possibly through its action on connexin channels.
Q4: How does this compound affect the trigeminal ganglion in the context of migraine?
A4: Studies suggest that this compound inhibits gap junction communication between neurons and satellite glial cells within the trigeminal ganglion. [, ] This inhibition potentially reduces peripheral sensitization within the ganglion, which plays a role in migraine pain processing.
Q5: What is the molecular formula and weight of this compound?
A5: The scientific literature provided does not explicitly state the molecular formula or weight of this compound. Further research in chemical databases or publications is needed for this information.
Q6: Is there any available spectroscopic data on this compound?
A6: The provided literature does not include details regarding spectroscopic data for this compound. Consult chemical databases or publications focused on this compound's chemical characterization for this information.
Q7: How does this compound perform under various environmental conditions?
A7: The provided research papers do not provide detailed information on the material compatibility and stability of this compound under varying conditions. Further investigation into relevant studies is required.
Q8: Does this compound exhibit any catalytic properties?
A8: The research primarily focuses on this compound's role as a modulator of connexin channels and its therapeutic potential in various diseases. No catalytic properties are mentioned or investigated in the provided papers.
Q9: Have there been any computational studies, such as molecular modeling or simulations, conducted on this compound?
A9: The provided research papers do not mention any specific computational chemistry studies or molecular modeling efforts on this compound.
Q10: Are there any established QSAR models for this compound or its analogs?
A10: No information regarding QSAR models specifically for this compound or its analogs is available in the provided literature.
Q11: How do structural modifications of this compound affect its activity, potency, and selectivity?
A11: The documents do not offer insights into the structure-activity relationship (SAR) of this compound. Specific studies focusing on the impact of structural modifications on this compound's pharmacological profile would be required to address this question.
Q12: What is known about the stability of this compound under different storage conditions?
A12: The research papers do not elaborate on the stability of this compound under various storage conditions. Refer to specific stability studies or drug formulation literature.
Q13: What formulation strategies have been explored to enhance this compound's stability, solubility, or bioavailability?
A13: The provided papers do not mention specific formulation strategies employed for this compound.
Q14: What in vitro models have been used to study this compound's effects?
A17: Researchers have employed human retinal pigment epithelial cells (ARPE-19) to investigate this compound's impact on inflammasome activation and epithelial-mesenchymal transition associated with diabetic retinopathy. [, ]
Q15: What animal models have been utilized to evaluate this compound's efficacy?
A15: this compound's therapeutic potential has been assessed in various animal models, including:
- Diabetic Retinopathy: Non-obese diabetic (NOD) mice []
- Multiple Sclerosis: Myelin oligodendrocyte glycoprotein 35–55-induced experimental autoimmune encephalomyelitis (MOG35–55 EAE) mice []
- Glioblastoma: F98 Fischer rat model [, ]
- Migraine: Studies investigating this compound's effect on cortical spreading depression (CSD) in cats. []
Q16: Have clinical trials been conducted with this compound, and what were the outcomes?
A16: Yes, multiple clinical trials have investigated this compound, primarily focusing on migraine. Findings suggest:
- Migraine Prophylaxis: Some trials indicated a potential preventive effect of this compound on migraine with aura, while others did not show a statistically significant benefit over placebo. [, , , , ]
- Acute Migraine Treatment: Trials evaluating this compound for acute migraine relief yielded conflicting results, with some showing potential and others showing no significant benefit over placebo. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


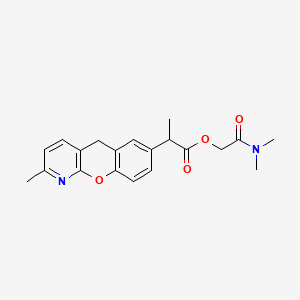
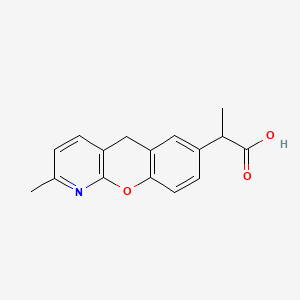
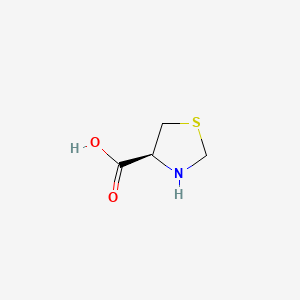
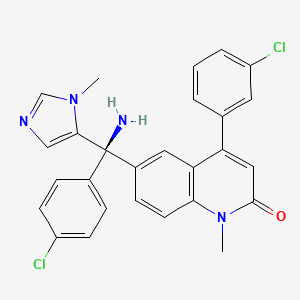
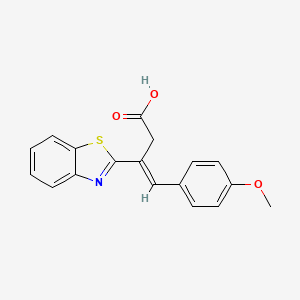
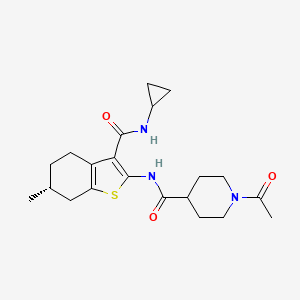
![6-Amino-1,3-dimethyl-5-[2-(pyridin-2-yl)quinoline-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1682918.png)

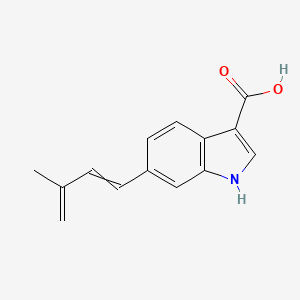
![2-[[6-[[[2-(3-Hydroxypropyl)-5-Methylphenyl]amino]methyl]-2-[[3-(4-Morpholinyl)propyl]amino]-1h-Benzimidazol-1-Yl]methyl]-6-Methyl-3-Pyridinol](/img/structure/B1682921.png)
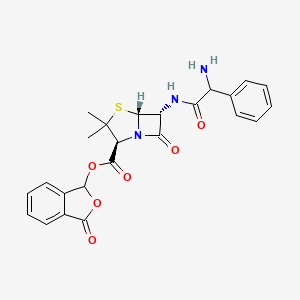

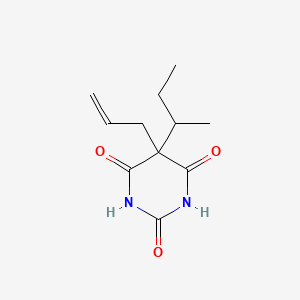
![9-acetyl-6,9,11-trihydroxy-7-[[5-hydroxy-2-(2-hydroxypropyl)-4,10-dimethyl-4,5,6,6a,7,8,10,10a-octahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1682927.png)
